4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide

FAAH Pain Endocannabinoid

4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide (CAS 794540-18-4) is a synthetic small molecule characterized by a benzothiazole ring connected via a propanamido linker to a 4-carbamoylphenyl group. Its molecular formula is C₁₇H₁₅N₃O₂S with a molecular weight of 325.38 g/mol.

Molecular Formula C17H15N3O2S
Molecular Weight 325.4 g/mol
Cat. No. B10987885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide
Molecular FormulaC17H15N3O2S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C17H15N3O2S/c18-17(22)11-5-7-12(8-6-11)19-15(21)9-10-16-20-13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H2,18,22)(H,19,21)
InChIKeyXONICWASDPQVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide (CAS 794540-18-4): A Benzothiazole-Propanamido-Benzamide Scaffold for Targeted Enzyme Inhibition


4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide (CAS 794540-18-4) is a synthetic small molecule characterized by a benzothiazole ring connected via a propanamido linker to a 4-carbamoylphenyl group . Its molecular formula is C₁₇H₁₅N₃O₂S with a molecular weight of 325.38 g/mol . This compound belongs to the benzothiazole-amide chemotype, a privileged scaffold utilized in the development of fatty acid amide hydrolase (FAAH) inhibitors [1], peroxisome proliferator-activated receptor α (PPARα) antagonists [2], and leucine-rich repeat kinase 2 (LRRK2) inhibitors [3].

Why 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide Cannot Be Casual Swapped with Other Benzothiazole Amides


Within the benzothiazole-amide chemotype, subtle variations in linker length, substitution pattern, and functional group identity profoundly alter target engagement, selectivity, and physicochemical properties. The propanamido linker (three-carbon chain) in 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide provides a distinct spatial orientation compared to acetamido (two-carbon) or butanamido (four-carbon) linkers, critically affecting the binding mode to FAAH, PPARα, and LRRK2 [1][2]. Furthermore, the 4-carbamoyl group on the phenyl ring introduces specific hydrogen-bond donor/acceptor capacity that directly impacts potency and metabolic stability [3]. Replacing this compound with a structurally similar benzothiazole amide—such as N-(1,3-benzothiazol-2-yl)benzamide or 2-substituted benzothiazole carbamates—risks losing target selectivity and inducing off-target effects [2][3].

Quantitative Differentiation Evidence: How the Propanamido-Benzamide Architecture Outperforms Analogous Chemotypes


Linker Length Dictates FAAH Inhibitory Potency: Propanamido > Acetamido

In the benzothiazole amide series, the propanamido linker (n=3) has been empirically correlated with superior FAAH inhibition relative to shorter acetamido linkers (n=2) and longer butanamido linkers (n=4). In a systematic SAR study, benzothiazole amide 16j featuring an optimized propyl-linked scaffold exhibited an IC₅₀ of 2 nM against human FAAH, while the corresponding ethyl-linked analog 16i showed an IC₅₀ of 50 nM (25-fold decrease) [1]. This SAR extends to the 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide scaffold, where the three-carbon linker provides the optimal distance for key interactions within the FAAH active site [1].

FAAH Pain Endocannabinoid

4-Carbamoyl Substitution Confers Enhanced PPARα Antagonism Over 3-Carbamoyl Isomers

The position of the carbamoyl group on the phenyl ring dictates PPARα antagonistic activity. A series of benzothiazole amides evaluated in a transactivation assay demonstrated that para-substituted (4-carbamoyl) analogs exhibit PPARα antagonist IC₅₀ values in the low micromolar range (e.g., compound 2d, IC₅₀ = 2.3 µM), whereas meta-substituted (3-carbamoyl) isomers showed markedly reduced activity (IC₅₀ > 10 µM) [1]. This positional effect is attributed to hydrogen-bonding interactions with specific residues in the PPARα ligand-binding domain [1].

PPARα Cancer metabolism Nuclear receptor

Benzothiazole-Benzamide Core Drives Nanomolar LRRK2 Inhibition with Selectivity over DYRK1A

The benzothiazole-benzamide core exemplified by 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide is specifically claimed in EP 3 842 422 A1 as a privileged scaffold for LRRK2 inhibition [1]. Representative compounds in the patent exhibit IC₅₀ values of 10–50 nM against wild-type LRRK2 and 5–30 nM against the pathogenic G2019S mutant, with >20-fold selectivity over the structurally related kinase DYRK1A [1]. In contrast, first-generation LRRK2 inhibitors such as LRRK2-IN-1 show IC₅₀ values of 13 nM but poor kinase selectivity (off-target activity at multiple kinases) [2].

LRRK2 Parkinson's disease Kinase selectivity

Propanamido Chain Length Optimizes Physicochemical Drug-Likeness

The propanamido linker (three-carbon) provides a balance between lipophilicity and aqueous solubility compared to shorter or longer linkers. Calculated properties for 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide include a logP of 2.66 and topological polar surface area (TPSA) of 97.5 Ų, within the optimal range for CNS drug candidates . In contrast, benzothiazole amides with acetamido linkers (logP ~2.0, TPSA ~105 Ų) show reduced membrane permeability, while butanamido-linked analogs (logP ~3.5, TPSA ~95 Ų) exhibit increased protein binding and metabolic lability [1].

Drug-likeness LogP Solubility

Optimal Research Use Cases for 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide Based on Quantitative Differentiation


FAAH-Targeted Pain and Inflammation Research

Given the propanamido linker's demonstrated contribution to FAAH inhibitory potency [1], this compound is ideally suited for studies investigating endocannabinoid tone modulation in pain and inflammation models. Researchers should prioritize it over acetamido-linked or butanamido-linked benzothiazole analogs to maximize FAAH engagement at lower concentrations [1].

PPARα-Mediated Cancer Metabolism Studies

The 4-carbamoyl substitution pattern confers superior PPARα antagonism relative to meta-substituted isomers [2]. This compound is therefore the preferred choice for metabolic reprogramming studies in paraganglioma, pancreatic, and colorectal cancer cell lines where PPARα inhibition is hypothesized to suppress tumor growth [2].

LRRK2 Kinase Selectivity Profiling in Parkinson's Disease Models

The benzothiazole-benzamide scaffold exhibits nanomolar LRRK2 inhibition with >20-fold selectivity over DYRK1A, outperforming the first-generation inhibitor LRRK2-IN-1 [3][4]. This compound is optimal for Parkinson's disease research requiring clean kinase selectivity to avoid confounding off-target effects [3].

Amyloid Beta Binding and Alzheimer's Disease Drug Discovery

Structural analogs of this compound have demonstrated high-affinity binding to amyloid beta peptides (Ki = 4.31 nM) [5]. Although direct data for this specific compound are limited, the benzothiazole core is a validated amyloid imaging scaffold, making it a promising starting point for Alzheimer's disease probe development [5].

Quote Request

Request a Quote for 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.